3-(benzenesulfonyl)-N-(2-methoxy-2-phenylbutyl)propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(2-methoxy-2-phenylbutyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4S/c1-3-20(25-2,17-10-6-4-7-11-17)16-21-19(22)14-15-26(23,24)18-12-8-5-9-13-18/h4-13H,3,14-16H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXILJWVFIYPLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)CCS(=O)(=O)C1=CC=CC=C1)(C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(2-methoxy-2-phenylbutyl)propanamide typically involves the following steps:
Formation of the benzenesulfonyl chloride: This can be achieved by reacting benzene with chlorosulfonic acid.
Nucleophilic substitution: The benzenesulfonyl chloride is then reacted with 2-methoxy-2-phenylbutylamine to form the sulfonamide intermediate.
Amidation: The final step involves the reaction of the sulfonamide intermediate with propanoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong acids or bases, such as sulfuric acid for nitration or iron(III) chloride for halogenation.
Major Products
Oxidation: Formation of benzenesulfonic acid derivatives.
Reduction: Formation of benzenesulfide or benzenethiol derivatives.
Substitution: Formation of nitrobenzenesulfonyl or halobenzenesulfonyl derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(2-methoxy-2-phenylbutyl)propanamide is likely related to its ability to interact with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or disrupt cellular processes. The methoxy-phenylbutyl moiety may enhance the compound’s ability to penetrate cell membranes and reach its molecular targets.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s uniqueness lies in its substituent arrangement. Below is a comparative analysis with structurally related propanamides from the literature:
Key Observations :
- The benzenesulfonyl group in the target compound differentiates it from analogs with sulfamoyl (e.g., 30a) or heteroaromatic (e.g., S45) substituents.
- The 2-methoxy-2-phenylbutyl chain introduces steric bulk compared to propargyl (5a, 5b) or cyclooctylethyl (S45) groups, which may impact membrane permeability or target selectivity.
Physicochemical and Pharmacological Properties
While direct data for the target compound is scarce, inferences can be drawn from analogs:
- Solubility: Sulfonyl groups generally reduce aqueous solubility compared to hydroxyl or amino substituents (e.g., 30a’s 4-hydroxyphenyl) .
Biological Activity
3-(benzenesulfonyl)-N-(2-methoxy-2-phenylbutyl)propanamide is an organic compound classified as a sulfonamide, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a benzenesulfonyl group linked to a propanamide backbone, with a methoxy-phenylbutyl substituent that influences its pharmacological properties.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C20H25NO4S
- CAS Number : 1704669-89-5
- Molecular Weight : 375.49 g/mol
The presence of the benzenesulfonyl group is significant as it is known to enhance the compound's ability to interact with various biological targets, particularly enzymes.
The biological activity of this compound primarily involves enzyme inhibition. Notably, this compound has been studied for its ability to inhibit carbonic anhydrase (CA), an enzyme critical in regulating pH and fluid balance in tissues.
Enzyme Inhibition
- Carbonic Anhydrase Inhibition :
- The compound binds to the active site of carbonic anhydrase, particularly targeting the zinc ion within the enzyme's active site.
- Inhibition of CA can disrupt metabolic pathways, making this compound a candidate for therapeutic applications in conditions like glaucoma and certain cancers.
Pharmacological Studies
Recent studies have explored various aspects of the biological activity of this compound:
- Antimicrobial Properties :
- Research indicates that sulfonamides exhibit antibacterial and antifungal properties, suggesting potential applications in treating infections.
- Antitumor Activity :
- The inhibition of tumor-associated carbonic anhydrases (hCA IX and hCA XII) has been linked to anticancer effects, positioning this compound as a promising candidate in cancer therapy.
Study on Carbonic Anhydrase Inhibition
A study published in Nature Communications investigated several benzenesulfonamide derivatives, including this compound. The findings highlighted:
- Inhibition Constants () : The compound demonstrated significant inhibitory activity against various isoforms of carbonic anhydrase.
| Compound | (nM) | Target Enzyme |
|---|---|---|
| This compound | 48.1 | hCA II |
| Other derivatives | Varies | hCA IX, hCA XII |
The data indicated that structural modifications in the sulfonamide group could enhance selectivity and potency against specific isoforms.
Synthetic Routes
The synthesis of this compound typically involves:
- Formation of Benzenesulfonyl Chloride : Reacting benzene with chlorosulfonic acid.
- Amidation Reaction : The benzenesulfonyl chloride reacts with propanamide derivatives.
- Alkylation : Introducing the methoxy-phenylbutyl group under basic conditions.
Research Applications
This compound serves as a valuable reagent in organic synthesis and medicinal chemistry. Its role as an enzyme inhibitor opens avenues for developing new therapeutic agents targeting metabolic disorders and cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
